4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole
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Overview
Description
4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole is a complex organic compound that features both an indole and a piperazine moiety The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. One common method involves the reaction of 3-nitrobenzyl chloride with piperazine to form 4-[(3-nitrophenyl)methyl]piperazine. This intermediate is then reacted with indole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Cyclization: Under specific conditions, the compound can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts.
Cyclization: Acidic or basic conditions, heat.
Major Products
The major products formed from these reactions include amino derivatives, substituted piperazines, and cyclic compounds with enhanced biological activity.
Scientific Research Applications
4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole moiety can bind to various receptors, while the piperazine ring can interact with enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, affecting processes like neurotransmission and cell signaling.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylpiperazine derivatives: These compounds share a similar piperazine structure but differ in their substituents.
Indole derivatives: Compounds like tryptophan and serotonin, which contain the indole moiety, have different biological activities.
Uniqueness
4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole is unique due to its combined indole and piperazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-23(25)16-4-1-3-15(13-16)14-21-9-11-22(12-10-21)19-6-2-5-18-17(19)7-8-20-18/h1-8,13,20H,9-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQUVUATGFAKAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC4=C3C=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319777 |
Source
|
Record name | 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672102 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
334974-35-5 |
Source
|
Record name | 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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